3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide is a versatile chemical compound with a unique structure that combines benzofuran and acetamido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Introduction of the Acetamido Group: The acetamido group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with an acyl chloride or anhydride.
Attachment of the 4-Methoxyphenoxy Group: This step involves the reaction of the benzofuran derivative with 4-methoxyphenol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with amines or electrophilic substitution with halogens.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, leading to inhibition or activation of these targets.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide
- N-(3-fluorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide
Uniqueness
3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenoxy group enhances its potential for biological activity, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-[[2-(4-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-11-6-8-12(9-7-11)24-10-15(21)20-16-13-4-2-3-5-14(13)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJITWIXHFNMREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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